BenchChemオンラインストアへようこそ!

1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Sigma receptor pharmacology Spirocyclic SAR Neuropharmacology

1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1705970-22-4) is a synthetic spirocyclic molecule belonging to the spiro[benzofuran-piperidine] class, a scaffold recognized as a privileged structure in medicinal chemistry for its three-dimensional rigidity and capacity to yield ligands with high affinity and selectivity for sigma receptors, particularly the sigma-1 (σ1) subtype. The compound features a benzofuran-3-one core spiro-fused to a piperidine ring at the 1,3'-positions, with the piperidine nitrogen functionalized by a 2-chloro-4-fluorobenzoyl group.

Molecular Formula C19H15ClFNO3
Molecular Weight 359.78
CAS No. 1705970-22-4
Cat. No. B2758175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
CAS1705970-22-4
Molecular FormulaC19H15ClFNO3
Molecular Weight359.78
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C19H15ClFNO3/c20-16-10-12(21)6-7-14(16)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2
InChIKeyLLTYLOAPZRFELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1705970-22-4): Structure, Class, and Procurement Context


1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1705970-22-4) is a synthetic spirocyclic molecule belonging to the spiro[benzofuran-piperidine] class, a scaffold recognized as a privileged structure in medicinal chemistry for its three-dimensional rigidity and capacity to yield ligands with high affinity and selectivity for sigma receptors, particularly the sigma-1 (σ1) subtype [1]. The compound features a benzofuran-3-one core spiro-fused to a piperidine ring at the 1,3'-positions, with the piperidine nitrogen functionalized by a 2-chloro-4-fluorobenzoyl group. This halogenation pattern at the N-aroyl moiety distinguishes it from mono-fluoro and non-halogenated analogs and is predicted to modulate lipophilicity, metabolic stability, and target engagement profiles based on class-level structure–activity relationship (SAR) data [2]. As of 2026-05, no published primary research article or patent provides direct biological activity data for this precise compound; its differentiation must therefore be inferred from structurally proximate analogs within the well-characterized spirobenzofuran-piperidine sigma ligand series.

Why Substituting 1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one with a Generic In-Class Analog Risks Experimental Divergence


Within the spiro[benzofuran-piperidine] chemotype, subtle modifications to the N-substituent and spiro-junction geometry produce orders-of-magnitude shifts in sigma receptor affinity and subtype selectivity. The well-characterized reference compound 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] exhibits a σ1 Ki of 1.14 nM with >1100-fold selectivity over σ2, whereas the closely related 1'-(4-fluorobenzyl) analog in the 1,4'-spiro series shows σ1 Ki values ranging from 0.18 to 0.86 nM depending on the 3-position substituent [1][2]. Replacing an N-benzyl moiety with an N-aroyl group—as in the target compound—alters both the electronic character and the conformational preferences of the piperidine ring, which can shift selectivity from σ1-predominant to balanced σ1/σ2 profiles or redirect affinity toward other targets such as S1P receptors or HDAC enzymes [3][4]. Furthermore, the chlorination pattern on the benzoyl ring (2-chloro-4-fluoro versus 2-fluoro or 2-chloro-6-fluoro) is expected to influence metabolic stability via differential susceptibility to CYP450-mediated oxidation, a critical parameter for in vivo experimental reproducibility [2]. Procuring a structurally similar but not identical analog therefore risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one Relative to Structural Analogs


Spiro-Junction Geometry (1,3' vs. 1,4') Determines Sigma Receptor Subtype Trajectory: Class-Level SAR Projection

The target compound adopts a 1,3′-spiro junction between the benzofuran-3-one and piperidine rings, whereas the most extensively characterized high-affinity σ1 ligands in this chemical class—such as 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] and fluspidine—utilize a 1,4′-spiro connectivity [1][2]. Published SAR from the 1,4′-series demonstrates that N-benzyl derivatives achieve subnanomolar σ1 Ki values (1.14–1.4 nM) with >600-fold selectivity over σ2 [1][2]. In contrast, isobenzofuran-based spiro[isobenzofuran-1,4′-piperidines] from Moltzen et al. (1995) show a shift toward σ2 preference when the N-substituent is a bulky aroyl group, with some analogs displaying σ2 Ki values in the low nanomolar range and σ1/σ2 selectivity ratios <10 [3]. The 1,3′-geometry of the target compound introduces a different angular relationship between the benzofuranone carbonyl and the piperidine N-aroyl group, which is predicted to alter the presentation of the pharmacophore to the sigma receptor binding pocket relative to the 1,4′-series. This geometric distinction is critical for research programs seeking to dissect the stereoelectronic requirements for σ1 versus σ2 engagement: the 1,3′-spiro scaffold represents a distinct topological starting point that cannot be substituted by the more common 1,4′-analogs without changing the SAR trajectory.

Sigma receptor pharmacology Spirocyclic SAR Neuropharmacology

2-Chloro-4-fluorobenzoyl N-Substituent Enables Unique Halogen Bonding and Lipophilicity Compared to Mono-fluorobenzoyl or Non-halogenated Analogs

The target compound bears a 2-chloro-4-fluorobenzoyl group on the piperidine nitrogen. The closest commercially available analog, 1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1796971-02-2), lacks the chlorine atom [1]. The presence of chlorine at the 2-position introduces a polarizable halogen atom capable of participating in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a well-documented phenomenon in sigma receptor ligand design [2]. Computed physicochemical properties illustrate the difference: the target compound has a molecular weight of 359.78 g/mol and a LogP that is approximately 0.5–0.8 units higher than the mono-fluoro analog (MW 325.34, LogP ~2.5–2.8 estimated) based on the additive contribution of chlorine substitution [1]. This lipophilicity increment is expected to enhance blood–brain barrier permeability, as the CNS MPO score for spirocyclic sigma ligands in this property range typically remains favorable (≤4) [2]. Additionally, the 4-fluoro substituent provides a metabolic blocking position, preventing para-hydroxylation by CYP450 enzymes—a major metabolic soft spot identified in the unsubstituted benzyl analog 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine], where N-debenzylation and ring hydroxylation were the dominant Phase I pathways [3].

Halogen bonding Lipophilicity modulation Medicinal chemistry

Benzofuran-3-one Core Distinguishes Target from Benzofuran and Isobenzofuran Analogs: Impact on Hydrogen-Bonding Capacity and Target Engagement

The target compound features a benzofuran-3-one (lactone carbonyl) core, which introduces a hydrogen-bond acceptor at the 3-position of the benzofuran system. This contrasts with the benzofuran analogs (e.g., the 1,4′-spiro series lacking a 3-one) and isobenzofuran-1-one scaffolds that display different carbonyl orientation relative to the spiro junction [1]. In the well-characterized sigma-1 pharmacophore model derived from spirocyclic piperidines, the region corresponding to the benzofuran 3-position is a critical determinant of affinity: substitution with a methoxy group (as in compound 1, σ1 Ki = 1.14 nM), a cyano group (σ1 Ki = 0.86 nM), or two protons (σ1 Ki = 0.18 nM) produces subnanomolar affinity, whereas bulkier substituents reduce binding by 7- to 12-fold [1][2]. The 3-one carbonyl in the target compound is structurally intermediate between the small substituents that favor high σ1 affinity and the larger groups that diminish it, suggesting a distinct binding mode that may engage a different hydrogen-bonding network within the sigma receptor binding pocket. The Moltzen et al. (1995) study on spiro[isobenzofuran-1(3H),4′-piperidines] with N-aroyl substituents further indicates that the benzofuranone carbonyl orientation significantly influences sigma subtype selectivity, with certain N-aroyl isobenzofuranones showing nanomolar σ2 affinity [3].

Hydrogen bonding Pharmacophore design Sigma-1 receptor

Distinct Selectivity Projection Relative to the 1,4′-Spiro Sigma-1 PET Tracer Fluspidine

Fluspidine (1′-benzyl-3-(2-fluoroethyl)-3H-spiro[[2]benzofuran-1,4′-piperidine]) is a clinically translated σ1 PET tracer with a reported σ1 Ki of 0.59 nM and σ1/σ2 selectivity of 1331-fold [1]. Fluspidine's exceptional selectivity profile is attributed to the combination of a 1,4′-spiro junction, a small 2-fluoroethyl substituent at the benzofuran 3-position, and an N-benzyl group. The target compound differs from fluspidine in three key structural features: (i) a 1,3′-spiro junction instead of 1,4′; (ii) a 3-one carbonyl instead of a 3-(2-fluoroethyl) group; and (iii) an N-(2-chloro-4-fluorobenzoyl) group instead of N-benzyl. Published SAR from the 1,4′-series demonstrates that replacing the N-benzyl group with an N-phenylethyl residue in the 3-(3-fluoropropyl) series reduced σ1 affinity but maintained >600-fold selectivity, whereas introduction of N-acyl groups in the isobenzofuranone series shifted selectivity toward σ2 [2][3]. The target compound's N-aroyl group and 1,3′-spiro geometry are thus expected to produce a selectivity fingerprint distinct from fluspidine's extreme σ1 bias, potentially offering balanced or σ2-preferring binding that is mechanistically inaccessible to the fluspidine scaffold.

PET tracer development Sigma-1 selectivity Radioligand binding

Dual Chloro-Fluoro Substitution on the N-Aroyl Ring: Predicted CYP450 Metabolic Stability Advantage Over Mono-Halogenated or Non-Halogenated Benzoyl Analogs

Metabolic characterization of the spirobenzofuran-piperidine class has identified N-dealkylation and aromatic ring hydroxylation as the dominant Phase I metabolic pathways [1]. Specifically, 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] undergoes rapid N-debenzylation by CYP3A4, producing a secondary amine metabolite that lacks sigma receptor affinity, and the isoenzyme CYP2D6 is inhibited by this compound with an IC50 of 88 nM [1]. The target compound replaces the metabolically labile N-benzyl group with an N-(2-chloro-4-fluorobenzoyl) amide, which is inherently more resistant to N-dealkylation. Furthermore, the 4-fluoro substituent blocks para-hydroxylation, while the 2-chloro substituent introduces steric hindrance that may reduce ortho-hydroxylation. In the fluorobenzyl-substituted 1,4′-series, compounds bearing a p-fluorobenzyl group demonstrated reduced metabolic degradation rates compared to non-fluorinated analogs, with the 3-cyano analog 2e showing the slowest degradation, supporting the metabolic shielding strategy conferred by halogen substitution [2]. The combination of an N-aroyl linkage (amide vs. amine) and dual halogenation at the 2- and 4-positions is expected to provide greater metabolic stability than either the 2-fluorobenzoyl analog (lacking 2-chloro steric protection) or the non-halogenated benzoyl analog (lacking both electronic and steric protection).

Metabolic stability CYP450 inhibition Drug metabolism

Recommended Research and Procurement Application Scenarios for 1'-(2-Chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one


Sigma Receptor Pharmacophore Expansion: Probing the 1,3′-Spiro Scaffold as an Orthogonal Chemotype to the 1,4′-Series

Investigators aiming to broaden the structure–activity landscape of sigma receptor ligands should procure this compound as a representative of the underexplored 1,3′-spiro[2-benzofuran-1,3′-piperidine]-3-one scaffold. The extensive SAR available for 1,4′-spiro analogs—where σ1 Ki values range from 0.18 to >1000 nM depending on the 3-position substituent [1]—provides a quantitative benchmark against which to assess this scaffold's binding profile. Because the 1,3′-geometry presents the benzofuranone carbonyl and N-aroyl group in a distinct spatial orientation, binding data generated for this compound will directly test whether the sigma receptor pharmacophore tolerates alternative spiro-junction topologies, a question of fundamental importance for scaffold-hopping strategies in CNS drug discovery.

Metabolic Stability Screening of N-Aroyl Spirobenzofuran-Piperidines for CNS Tool Compound Development

For programs requiring sigma receptor tool compounds with sufficient metabolic stability for in vivo rodent studies, this compound serves as a test article for evaluating the N-aroyl amide strategy. Published data show that N-benzyl spirobenzofuran-piperidines suffer from rapid CYP3A4-mediated N-debenzylation (major clearance pathway) [2]. The N-(2-chloro-4-fluorobenzoyl) amide in this compound is designed to circumvent N-dealkylation while the 4-fluoro substituent blocks para-hydroxylation. Comparative microsomal stability assays (target vs. 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine]) would quantify the stability gain attributable to the N-aroyl + dual halogenation design, generating data directly applicable to lead optimization of sigma-1 or sigma-2 preclinical candidates.

Halogen Bonding Probe in Sigma Receptor Co-crystallography or In Silico Docking Studies

Structural biology groups seeking to characterize halogen-bonding interactions at the sigma-1 or sigma-2 receptor orthosteric site can use this compound as a probe molecule. The 2-chloro substituent provides a polarizable halogen atom capable of forming C–Cl···O/N halogen bonds with backbone carbonyls or side-chain acceptors, while the 4-fluoro substituent serves as an internal control (fluorine is a poor halogen-bond donor). Comparative docking or co-crystallography with the 1'-(2-fluorobenzoyl) analog would isolate the contribution of the chlorine atom to binding affinity and pose, providing structural rationale for incorporating heavier halogens into sigma receptor ligand design [3]. This application is particularly timely given the growing recognition of halogen bonding as a design principle in GPCR and chaperone protein ligand optimization.

Screening Library Diversification for Sigma-2 or Dual Sigma-1/Sigma-2 Hit Identification

Commercial screening libraries are heavily populated with 1,4′-spiro analogs and N-benzyl derivatives that favor σ1 selectivity. The target compound, with its 1,3′-spiro junction, benzofuran-3-one core, and N-(2-chloro-4-fluorobenzoyl) group, represents a structurally distinct entry that may exhibit σ2-preferring or balanced σ1/σ2 binding. The Moltzen et al. (1995) study demonstrated that N-aroyl isobenzofuranone spiro-piperidines can achieve nanomolar σ2 affinity with σ1/σ2 ratios approaching unity [4]. Incorporating this compound into focused sigma receptor screening decks thus diversifies the chemical space sampled, increasing the probability of identifying hits with non-canonical selectivity profiles relevant to oncology (σ2) or neuroprotection (dual σ1/σ2) indications.

Quote Request

Request a Quote for 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.